molecular formula C16H16O3 B172352 1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 178055-99-7

1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B172352
CAS No.: 178055-99-7
M. Wt: 256.3 g/mol
InChI Key: QVXJBDMUERVNCI-UHFFFAOYSA-N
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Description

1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol It is characterized by the presence of two methoxy groups attached to a biphenyl structure, with an ethanone group at the para position

Preparation Methods

The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Scientific Research Applications

1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXJBDMUERVNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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